molecular formula C7H11NO B085422 Hexahydropyrrolizin-1-one CAS No. 14174-83-5

Hexahydropyrrolizin-1-one

Cat. No. B085422
CAS RN: 14174-83-5
M. Wt: 125.17 g/mol
InChI Key: WYOIGGSUICKDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Hexahydropyrrolizin-1-one and its derivatives has been a subject of extensive study. One notable method involves an enantioselective organocatalytic, one-pot synthesis starting from readily available glycine esters. This approach allows for the synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures in an efficient manner, highlighting the versatility and efficiency of organocatalytic reactions in constructing complex nitrogen-containing heterocycles (Wang et al., 2009).

Molecular Structure Analysis

The molecular structure of Hexahydropyrrolizin-1-one derivatives has been elucidated through various analytical techniques, including electron diffraction and ab initio calculations. Studies have provided detailed insights into the geometrical configuration of these molecules, offering a foundation for understanding their reactivity and interactions (Blockhuys et al., 2001).

Chemical Reactions and Properties

Hexahydropyrrolizin-1-one undergoes a variety of chemical reactions, leveraging its reactive sites for functionalization and transformation into more complex structures. For instance, the Cu(I)-NHC-catalyzed (2 + 3)-annulation of tetramic acids with 2H-azirines leads to the stereoselective synthesis of functionalized hexahydropyrrolo[3,4-b]pyrroles, showcasing the compound's versatility in synthetic organic chemistry (Rostovskii et al., 2015).

Physical Properties Analysis

The physical properties of Hexahydropyrrolizin-1-one derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Research often focuses on the synthesis and characterization of these compounds to tailor their physical properties for specific applications. However, detailed studies specific to Hexahydropyrrolizin-1-one's physical properties are scarce and often embedded within broader synthetic research efforts.

Chemical Properties Analysis

Hexahydropyrrolizin-1-one's chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are fundamental to its utility in chemical synthesis and design of bioactive molecules. For example, the study on tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles highlights the compound's potential in creating materials with intriguing optical properties (Krzeszewski et al., 2014).

Scientific Research Applications

  • Organocatalytic Synthesis : Hexahydropyrrolizin-1-one has been utilized in the enantioselective, organocatalytic synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine structures, starting from glycine esters. This method is significant for constructing complex organic molecules with potential pharmaceutical applications (Wang, Kumano, Kano, & Maruoka, 2009).

  • Bioactivity and Synthesis in Natural Products : Hexahydropyrrolizin-1-one is a key structural motif in natural products, especially in hexahydropyrrolo[2,3-b]indole (HPI) compounds. These molecules exhibit various biological activities and have been the focus of synthetic strategies to develop new pharmacologically active compounds (Ruiz‐Sanchis, Savina, Albericio, & Álvarez, 2011).

  • Conformational Behavior Studies : Studies on hexahydropyrimidin-2-one, which shares structural similarities with hexahydropyrrolizin-1-one, have explored its conformational behavior. These compounds exhibit a range of biological activities, serving as radioprotectors, immunostimulators, and antitumor agents. Their conformational properties are crucial for understanding their biological interactions (Kuznetsov, 2011).

  • Pharmacological Applications of Structurally Related Compounds : Research on 1,4-Dihydropyridines, which are structurally related to hexahydropyrrolizin-1-one, reveals their importance in various pharmacological applications. These include cardiovascular disease treatment, multidrug-resistance-reversing agents in cancer chemotherapy, antimycobacterial, and anticonvulsant agents (Edraki, Mehdipour, Khoshneviszadeh, & Miri, 2009).

  • Novel Ligands for Receptors : Hexahydropyrimidine derivatives, related to hexahydropyrrolizin-1-one, have been studied for their potential as ligands for the M1 muscarinic acetylcholine receptor. These compounds showed positive effects on cognitive function, hypoxia-induced lethality, and oxidative stress in rodents, suggesting their therapeutic potential in neurodegenerative diseases (Sapozhnikova, Borisevich, Kireeva, Gabdrakhmanova, Khisamutdinova, Makara, Gibadullina, Khursan, & Zarudii, 2019).

Safety And Hazards

The safety and hazards associated with Hexahydropyrrolizin-1-one are not well-documented. It is recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling and storage procedures .

properties

IUPAC Name

2,3,5,6,7,8-hexahydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-5-8-4-1-2-6(7)8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOIGGSUICKDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276692
Record name Hexahydropyrrolizin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyrrolizin-1-one

CAS RN

14174-83-5
Record name Hexahydropyrrolizin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hexahydro-1H-pyrrolizin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrrolizin-1-one
Reactant of Route 2
Hexahydropyrrolizin-1-one
Reactant of Route 3
Hexahydropyrrolizin-1-one
Reactant of Route 4
Hexahydropyrrolizin-1-one
Reactant of Route 5
Reactant of Route 5
Hexahydropyrrolizin-1-one
Reactant of Route 6
Reactant of Route 6
Hexahydropyrrolizin-1-one

Citations

For This Compound
1
Citations
C Roche, K Kadlecikova, A Veyron… - The Journal of …, 2005 - ACS Publications
… was dried over Na 2 SO 4 , filtered, and concentrated under reduced pressure to leave 0.617 g of crude (7R,7aS)-7-[(S)-1-(2,4,6-triisopropylphenyl)ethoxy]hexahydropyrrolizin-1-one, …
Number of citations: 53 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.